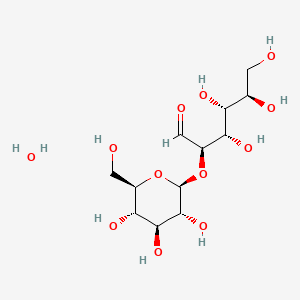
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine (3F2MTP) is an organic compound that has been the subject of much scientific research in recent years. It is a pyridine derivative with a fluorine-containing mercapto group, and it has been studied for its potential use in a variety of applications ranging from drug synthesis to biochemistry.
Aplicaciones Científicas De Investigación
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reactant in organic synthesis, and as a catalyst in the synthesis of organic compounds. It has also been studied for its potential use as a drug synthesis intermediate and as a potential ingredient in biochemically active compounds. Additionally, 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has been studied for its potential use in the synthesis of polymeric materials and as a potential component of nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the fluorine-containing mercapto group of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has a stabilizing effect on the pyridine ring, which can lead to increased reactivity. Additionally, the fluorine-containing mercapto group is thought to be capable of forming hydrogen bonds with other molecules, which can lead to increased binding affinity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine are not yet fully understood. However, it has been studied for its potential use as an inhibitor of enzymes, as a potential inhibitor of protein-protein interactions, and as a potential inhibitor of the activity of enzymes involved in the regulation of gene expression. Additionally, 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as a potential inhibitor of the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine for laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. Additionally, its fluorine-containing mercapto group is capable of forming hydrogen bonds with other molecules, which can lead to increased binding affinity. However, 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is a relatively new compound, and its potential applications are not yet fully understood. Therefore, its use in laboratory experiments should be done with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine. These include further studies into its potential use as a drug synthesis intermediate, its potential use as an inhibitor of enzymes, its potential use as an antioxidant, and its potential use as an anti-inflammatory agent. Additionally, further research could be done into its potential use as a ligand in coordination chemistry, its potential use as a reactant in organic synthesis, and its potential use as a catalyst in the synthesis of organic compounds. Finally, further research could be done into its potential use in the synthesis of polymeric materials and its potential use as a component of nanomaterials.
Propiedades
IUPAC Name |
3-fluoro-4-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJZPZAFKVTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



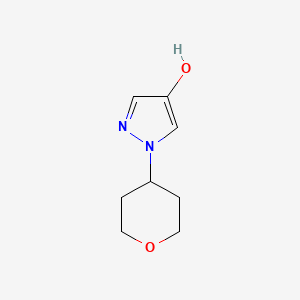
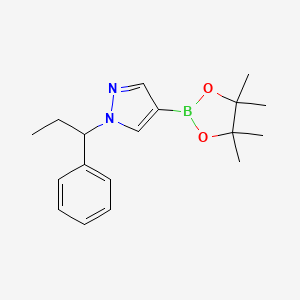
![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)
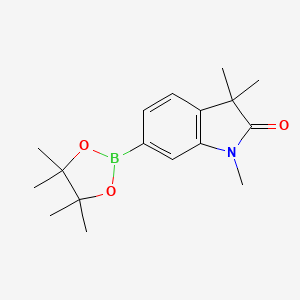
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

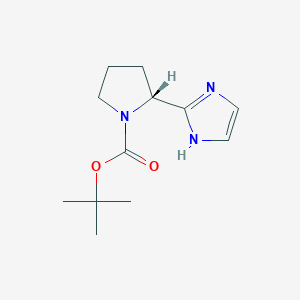
![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)
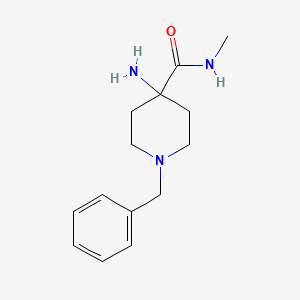
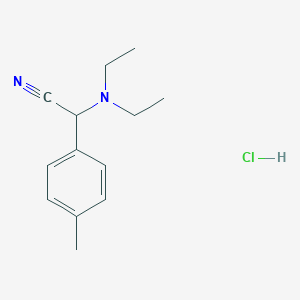
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)

![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
